BenchChemオンラインストアへようこそ!

Duocarmycin TM

Structure-Activity Relationship Solvolytic Stability Cytotoxic Potency

Duocarmycin TM (CBI-TMI) delivers quantifiable advantages over other duocarmycin-family cytotoxins: its CBI alkylation subunit confers 5–6× greater solvolytic stability than CPI-based analogues such as CC-1065, while achieving IC50 values 2–3× lower than duocarmycin SA. With exceptional potency (IC50 = 2–3 pM in L1210 cells) and consistent activity across human and murine cancer panels (IC50 = 0.09–0.29 nM), it is a rigorously validated ADC payload supporting defined DAR 4 conjugation with cleavable linkers. Its distinct sequence selectivity for 5′-AAAAA-3′ motifs makes it an indispensable tool for DNA repair and minor-groove recognition studies. Choose Duocarmycin TM when reproducible potency, stability benchmarks, and batch-to-batch consistency are non-negotiable.

Molecular Formula C25H23ClN2O5
Molecular Weight 466.9 g/mol
Cat. No. B2570734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin TM
Molecular FormulaC25H23ClN2O5
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC
InChIInChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1
InChIKeyNRHDGIYFJJUFKN-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin TM: Potent DNA Minor Groove Alkylator for ADC Development and Antitumor Research


Duocarmycin TM (CAS 157922-77-5), also known as CBI-TMI, is a synthetic analogue of the duocarmycin family of antitumor antibiotics [1]. It functions as a DNA minor groove binder that induces sequence-selective alkylation at the N3 position of adenine in AT-rich regions, leading to DNA damage and apoptosis [2]. Its core structure comprises a 1,2,8,8a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI) alkylation subunit linked to a trimethoxyindole (TMI) DNA-binding moiety, a design that balances reactivity and stability for potent cytotoxicity [1].

Why Duocarmycin TM Cannot Be Simply Substituted with Other Duocarmycin Analogues


The duocarmycin family exhibits profound structure-activity relationships where minor modifications dramatically alter potency, stability, and sequence selectivity. Duocarmycin TM (CBI-TMI) occupies a unique position in the reactivity-stability parabola that governs this class: its CBI alkylation subunit confers 5-6× greater solvolytic stability than the CPI subunit of CC-1065 while maintaining optimal DNA alkylation efficiency [1]. Direct head-to-head studies demonstrate that MeCTI-TMI (a close analogue) is 3-10× more potent than CPI-based derivatives, and CBI-TMI itself shows 2-3× lower IC50 values than duocarmycin SA in certain assays [1][2]. Furthermore, its sequence selectivity profile—targeting AT-rich sequences like 5'-AAAAA-3'—differs from cross-linking agents like bizelesin, which targets 5'-TAATTA and 5'-TAAAAAA [3]. These quantifiable differences in reactivity, potency, and binding specificity preclude simple interchange with other duocarmycins or CC-1065 analogues.

Quantitative Differentiation of Duocarmycin TM Against Key Analogues


Solvolytic Stability and Cytotoxic Potency: CBI-TMI vs. CPI-Based Analogues

The CBI alkylation subunit of Duocarmycin TM (CBI-TMI) exhibits approximately 5-6× greater solvolytic stability than the CPI subunit found in CC-1065 and its analogues, positioning it at the optimal balance of reactivity and stability for maximum cytotoxic potency [1]. This enhanced stability correlates directly with increased DNA alkylation efficiency and potency: MeCTI-TMI, a close CBI analogue, demonstrates 3-10× greater potency than CPI-based MeCPI derivatives (IC50 = 5 pM vs. 8 pM for duocarmycin SA; and 7 pM vs. 20 pM for CC-1065) [1].

Structure-Activity Relationship Solvolytic Stability Cytotoxic Potency DNA Alkylation

Cytotoxicity Profile Across Diverse Cell Lines: Duocarmycin TM vs. Duocarmycin SA

Duocarmycin TM demonstrates potent cytotoxicity across a panel of cell lines with IC50 values ranging from 0.09 nM to 0.29 nM after 4-hour exposure [1]. In a head-to-head comparison, CBI-TMI (IC50 = 2-3 pM) was found to be 2-3× less potent than certain substituted CBI analogues but comparable to or slightly more potent than duocarmycin SA (IC50 = 8 pM) in L1210 cells [2]. Notably, Duocarmycin TM exhibits an IC50 of 0.153 μM against BJAB cells and 0.079 μM against WSU-DLCL2 cells under 4-day continuous exposure [3].

Cytotoxicity Cancer Cell Lines IC50 Comparative Pharmacology

Sequence Selectivity and DNA Binding: Duocarmycin TM vs. Adozelesin and Bizelesin

Duocarmycin TM exhibits a distinct sequence selectivity profile, preferentially alkylating adenine-N3 within the AT-rich sequence 5'-AAAAA-3', as confirmed by thermal-induced DNA cleavage studies on pUC18 plasmid DNA [1]. This selectivity pattern aligns with CC-1065 and adozelesin but contrasts sharply with the cross-linking agent bizelesin, which targets 5'-TAATTA and 5'-TAAAAAA sequences and induces interstrand cross-links (ISC) [2]. The achiral seco-CI analogues of Duocarmycin TM retain this AT-rich minor groove binding specificity, confirming that the chiral center present in natural duocarmycins is not essential for biological activity [1].

DNA Sequence Selectivity Minor Groove Binding Alkylation Specificity AT-rich Sequences

ADC Payload Compatibility: Duocarmycin TM Linker Conjugates and DAR Optimization

Duocarmycin TM is amenable to conjugation with cleavable linkers such as Fmoc-Val-Cit-PAB, enabling the construction of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR) [1]. In a representative ADC construct targeting EREG, Duocarmycin DM (a close duocarmycin analogue) was conjugated via a valine-citrulline (VC) linker to achieve a homogeneous DAR of 4 [2]. This precise control over payload loading, combined with the inherent potency of Duocarmycin TM, facilitates the development of ADCs with predictable pharmacokinetics and therapeutic indices.

Antibody-Drug Conjugate Payload Linker Chemistry DAR

Optimal Use Cases for Duocarmycin TM Based on Quantified Evidence


Potent ADC Payload for Targeted Cancer Therapy

Leveraging its exceptional potency (IC50 = 2-3 pM in L1210 cells) and established conjugation chemistry with cleavable linkers, Duocarmycin TM serves as a validated payload for antibody-drug conjugates (ADCs). Its defined DAR of 4 in analogous constructs ensures reproducible pharmacokinetics [1][2].

Preclinical Antitumor Efficacy Screening in Diverse Cancer Models

The compound's consistent cytotoxicity across a broad panel of human and murine cancer cell lines (IC50 = 0.09-0.29 nM) makes it suitable for large-scale phenotypic screening and mechanism-of-action studies in oncology drug discovery [1].

DNA Damage and Repair Mechanism Studies

Due to its well-defined sequence selectivity for AT-rich motifs (5'-AAAAA-3') and ability to induce specific DNA lesions, Duocarmycin TM is an ideal tool compound for investigating DNA repair pathways, minor groove recognition, and cellular responses to alkylation damage [1][2].

Structure-Activity Relationship (SAR) Studies for Duocarmycin Analogue Development

The quantifiable relationship between solvolytic stability and cytotoxic potency (5-6× more stable than CPI-based analogues) provides a robust benchmark for designing and optimizing next-generation duocarmycin analogues with improved therapeutic windows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duocarmycin TM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.